molecular formula C14H15NO5S B1672185 Irosustat CAS No. 288628-05-7

Irosustat

Cat. No.: B1672185
CAS No.: 288628-05-7
M. Wt: 309.34 g/mol
InChI Key: DSLPMJSGSBLWRE-UHFFFAOYSA-N
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Description

It belongs to the aryl sulfamate ester class of drugs and was developed for the treatment of hormone-sensitive cancers such as breast cancer, prostate cancer, and endometrial cancer . The compound was first designed and synthesized by Professor Barry V L Potter at the University of Bath, in collaboration with Professor Michael J. Reed at Imperial College, London .

Preparation Methods

Irosustat is synthesized through a series of chemical reactions involving the formation of a cycloheptapyran structure. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound are maintained. This typically involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.

Chemical Reactions Analysis

Irosustat undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate derivatives, alcohols, and substituted cycloheptapyrans .

Mechanism of Action

Irosustat exerts its effects by inhibiting steroid sulfatase, an enzyme responsible for converting hormonally inactive steroid sulfates into their active forms. By inhibiting this enzyme, this compound prevents the conversion of dehydroepiandrosterone sulfate and estrone sulfate into dehydroepiandrosterone and estrone, respectively. This, in turn, reduces the levels of active androgens and estrogens, which are involved in the proliferation of hormone-sensitive cancers .

The molecular targets of this compound include steroid sulfatase and carbonic anhydrase II. The compound binds to these enzymes, inhibiting their activity and preventing the formation of active hormones .

Properties

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPMJSGSBLWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183059
Record name Irosustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288628-05-7
Record name 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288628-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irosustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irosustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irosustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IROSUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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